N-(2,4-dichlorophenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
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Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Cl2FN4O2/c27-17-8-11-23(22(28)12-17)30-25(34)20-14-32(13-16-6-9-18(29)10-7-16)15-21-24(20)31-33(26(21)35)19-4-2-1-3-5-19/h1-12,14-15H,13H2,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOQIAMTIFIBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)NC4=C(C=C(C=C4)Cl)Cl)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Cl2FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dichlorophenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H17Cl2FN4O2
- Molecular Weight : 507.35 g/mol
- Purity : Typically 95% .
This compound exhibits biological activity primarily as a kinase inhibitor , particularly targeting cyclin-dependent kinases (CDKs). CDKs play crucial roles in cell cycle regulation, and their dysregulation is often linked to various cancers. By inhibiting these kinases, the compound may help in controlling cell proliferation and potentially treating cancer .
Biological Activities
-
Anticancer Activity :
- The compound has been shown to possess anticancer properties through its action on CDKs. In vitro studies indicate that it effectively inhibits the growth of cancer cell lines by inducing apoptosis and cell cycle arrest .
- A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against specific cancer types, including solid tumors and hematological malignancies .
- Antibacterial Activity :
- Neuroprotective Effects :
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Efficacy : A recent investigation screened a library of compounds for their efficacy against multicellular spheroids representing tumor microenvironments. The results highlighted the potency of this compound in reducing tumor viability .
- Kinase Inhibition Profile : Another study characterized the compound's selectivity towards various CDKs. It was found to preferentially inhibit CDK6 over other kinases, suggesting a targeted approach for cancer therapy .
Data Table
The following table summarizes key findings related to the biological activity of the compound:
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds with similar structures to N-(2,4-dichlorophenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Case Study : A study published in ACS Omega demonstrated that certain pyrazole derivatives exhibited potent COX-II inhibition with IC50 values as low as 0.011 μM, indicating their potential as effective anti-inflammatory agents .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer applications. Pyrazolo derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study : Research has shown that pyrazolo[4,3-c]pyridine derivatives can selectively target cancer cell lines while sparing normal cells. A specific derivative was found to have an IC50 value of 1.33 μM against a breast cancer cell line, showcasing its therapeutic potential .
Neuroprotective Effects
Emerging studies suggest that compounds similar to this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases.
Case Study : A study highlighted the neuroprotective effects of pyrazole derivatives against oxidative stress-induced neuronal damage. The mechanism was attributed to the modulation of glutamate receptors and reduction of reactive oxygen species (ROS) .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Pyrazolo derivatives have demonstrated activity against various bacterial strains.
Case Study : In vitro studies showed that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antibiotics .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| Compound A | Pyrazole Derivative | COX-II Inhibition | 0.011 μM |
| Compound B | Pyrazolo[4,3-c]pyridine | Anticancer (Breast) | 1.33 μM |
| Compound C | Pyrazole Derivative | Antimicrobial (E. coli) | Not Specified |
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound, and how do substituents influence yield?
Methodological Answer: Synthesis of structurally analogous pyrazolo[4,3-c]pyridine derivatives often involves multi-step reactions with precise control of parameters. For example:
- Reagent selection : Use of substituted anilines (e.g., 4-methylaniline or 4-methoxyaniline) in condensation reactions with carboxylate intermediates, as demonstrated in pyrazolo[4,3-c]pyridine syntheses .
- Reaction time and temperature : Reflux durations (e.g., 4 hours vs. 15 minutes) significantly affect yields (50% vs. 79%), as observed in similar compounds .
- Solvent systems : Polar aprotic solvents like DMF or dichloromethane are preferred for coupling reactions, ensuring solubility of aromatic intermediates .
- Substituent effects : Electron-donating groups (e.g., methoxy) on aryl rings enhance yields by stabilizing intermediates, while electron-withdrawing groups (e.g., chloro) may require extended reaction times .
Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
Methodological Answer:
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 373 or 389 for analogous pyrazolo[4,3-c]pyridines) confirm molecular weight .
- Infrared (IR) spectroscopy : Key absorption bands (e.g., 1730 cm⁻¹ for ester carbonyls, 1670–1650 cm⁻¹ for pyrazole/pyridine C=O/C=N stretches) validate functional groups .
- Single-crystal X-ray diffraction : Provides atomic-resolution data on bond lengths (mean C–C = 0.005 Å) and dihedral angles, critical for confirming regiochemistry in heterocyclic cores .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s reactivity or biological activity?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. For example, fluorobenzyl groups may enhance lipophilicity, impacting membrane permeability .
- Molecular docking : Screens potential binding affinities to target proteins (e.g., kinases or GPCRs) by simulating interactions with the dichlorophenyl and fluorobenzyl moieties .
- QSAR modeling : Correlates substituent effects (e.g., Cl vs. F on aryl rings) with experimental bioactivity data to prioritize synthetic targets .
Q. How should researchers address contradictory data in biological activity studies?
Methodological Answer:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to rule out cell-type-specific effects. For example, pyrazolo-pyridine analogs show variable IC₅₀ values depending on substitution patterns .
- Metabolic stability assays : Use liver microsomes to assess whether contradictory in vitro/in vivo results stem from rapid metabolism of the carboxamide group .
- Control experiments : Test intermediates (e.g., unsubstituted pyrazole cores) to isolate the contribution of the 4-fluorobenzyl and dichlorophenyl groups to observed activity .
Q. What strategies resolve discrepancies in crystallographic vs. spectroscopic data for structural assignments?
Methodological Answer:
- Multi-technique cross-validation : Combine X-ray data (e.g., bond angles ± 0.003 Å) with 2D NMR (¹H-¹³C HSQC/HMBC) to resolve ambiguities in tautomeric forms or regioisomerism .
- Dynamic NMR studies : Probe temperature-dependent shifts to identify conformational flexibility in the dihydro-2H-pyrazole ring .
- CCDC database comparisons : Match experimental crystallographic parameters (e.g., R factor ≤ 0.055) with structurally related pyrazolo[4,3-c]pyridines to validate assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
